5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid is a compound that features a carbazole moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid typically involves the reaction of 9-ethyl-9H-carbazol-3-ylamine with a suitable carboxylic acid derivative. One common method involves the use of acetic acid as a catalyst to facilitate the reaction between 9-ethyl-9H-carbazol-3-carbaldehyde and an appropriate amine . The reaction conditions are generally mild, and the product can be isolated through simple filtration and washing with ethanol .
Chemical Reactions Analysis
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acetic acid, manganese dioxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis and activator protein-1 (AP-1) activity . They also inhibit the activation of epidermal growth factor receptor (EGFR), which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid include:
9-ethyl-9H-carbazol-3-ylamine: A precursor in the synthesis of the target compound.
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: Another carbazole derivative with similar biological activities.
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propane: A compound with similar structural features and applications.
The uniqueness of this compound lies in its specific combination of the carbazole moiety with the oxopentanoic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(9-ethylcarbazol-3-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-21-16-7-4-3-6-14(16)15-12-13(10-11-17(15)21)20-18(22)8-5-9-19(23)24/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVDRHWIYYFKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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